N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
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Overview
Description
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a thiophene ring, and a pyrrolidinylsulfonyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate using pyrrolidine and a sulfonyl chloride reagent.
Attachment of the Thiophene Ring: The final step is the coupling of the sulfonylated benzothiazole with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance its binding affinity to these targets, while the benzothiazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-4-carboxamide
Uniqueness
Compared to similar compounds, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(13-4-3-9-23-13)18-16-17-12-6-5-11(10-14(12)24-16)25(21,22)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZKOGUNJVWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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